Isoquinolin-8-ylmethanamine dihydrochloride
Overview
Description
7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) is a synthetic intermediate widely used in pharmaceutical synthesis. This compound, with the molecular formula C11H13N3S • HCl and a molecular weight of 255.8, is known for its high purity (≥98%) and crystalline solid form . It is primarily utilized in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) typically involves the reaction of thieno[2,3-c]pyridine with piperazine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives
Scientific Research Applications
7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride)
- 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (free base)
- 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (other salts)
Uniqueness
7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) is unique due to its high purity, crystalline form, and specific chemical properties that make it suitable for various research and industrial applications. Its hydrochloride salt form enhances its solubility and stability, making it more versatile compared to its free base or other salt forms .
Properties
IUPAC Name |
7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIHEMWGLYVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005442 | |
Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850734-85-9, 850734-84-8 | |
Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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